molecular formula C10H12FNO B1358595 2-(2-Fluorophenyl)morpholine CAS No. 1017480-65-7

2-(2-Fluorophenyl)morpholine

Cat. No. B1358595
CAS RN: 1017480-65-7
M. Wt: 181.21 g/mol
InChI Key: PBQOCFSZEFFTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)morpholine is a chemical compound with the CAS Number: 1017480-65-7 . It has a molecular weight of 181.21 . The IUPAC name for this compound is this compound .


Synthesis Analysis

Morpholines, including this compound, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 . This indicates that the compound contains 10 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : 2-(2-Fluorophenyl)morpholine and its derivatives have been synthesized using various techniques, such as amination and cyclization in nonproton polar solvents, followed by acidification. These methods have yielded significant results in the formation of compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride (Tao Yuan, 2012).

  • Crystal Structure and Characterization : Detailed crystal structure analysis and characterization of compounds like (Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one have been conducted to understand their molecular configuration and potential applications (B. Chai, Changling Liu, 2011).

Pharmaceutical Intermediates

  • Role in Drug Synthesis : These compounds have been used as key intermediates in the synthesis of various pharmaceuticals. For example, (S)-3-(4-Fluorophenyl)morpholin-2-one is a critical intermediate in the production of the antiemetic drug Aprepitant (S. Wang, 2015).

  • Exploratory Studies in Drug Mechanism : Research has also explored the mechanisms of drug interactions and transformations, like the study on the defluorination of an (aminofluorophenyl)oxazolidinone, providing insights into drug stability and reactivity under various conditions (E. Fasani et al., 2008).

Biochemical and Biomedical Applications

  • Biological Activity Assessment : Compounds like 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine have been synthesized and tested for various biological activities, including antibacterial, antioxidant, and anti-TB properties, demonstrating their potential in therapeutic applications (Mamatha S.V et al., 2019).

  • Antimicrobial Activity Testing : Research has been conducted on the antimicrobial properties of morpholine derivatives in experimental models, such as the study of morpholine 2-(5-(3-fluorophenyl) -4-amino-1,2,4-triazol-3-ilthio) acetate in rats with pancreatitis, providing insights into its potential therapeutic applications (O. Bigdan et al., 2020).

Safety and Hazards

The safety information for 2-(2-Fluorophenyl)morpholine includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for research on 2-(2-Fluorophenyl)morpholine and similar compounds are promising. The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Further landmark achievements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are used increasingly in everyday applications .

Biochemical Analysis

Biochemical Properties

2-(2-Fluorophenyl)morpholine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with cytochrome P450 leads to the biotransformation of this compound into 2-(2-aminoethoxy)acetic acid, which further participates in metabolic pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This interaction can lead to changes in cell signaling and neurotransmission, impacting cellular function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can modify other biomolecules . This binding can result in enzyme inhibition or activation, altering the metabolic pathways and gene expression profiles within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under normal conditions but can degrade over time, leading to the formation of degradation products that may have different biochemical activities . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The biotransformation of this compound leads to the formation of 2-(2-aminoethoxy)acetic acid, which further participates in metabolic reactions . These pathways involve various enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its biochemical activity and function . The compound’s unique structure allows it to interact with various cellular components, leading to its distribution across different tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is known to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific cellular compartments . The subcellular localization of this compound is crucial for its biochemical activity and overall function within the cell .

properties

IUPAC Name

2-(2-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQOCFSZEFFTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017480-65-7
Record name 2-(2-fluorophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.